![molecular formula C17H28N2O3 B13987760 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 56643-59-5](/img/structure/B13987760.png)
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to the molecule. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of 2-Aminoadamantane-2-carboxylic acid: This is achieved through a flow-based synthesis method. The process involves the reaction of 2-adamantone with ammonium carbonate and sodium cyanide in a mixture of ethanol and water.
Coupling with 4-Methylpentanoic acid: The 2-aminoadamantane-2-carboxylic acid is then coupled with 4-methylpentanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl group in the molecule.
Substitution: The amino group in the adamantane structure can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, it can inhibit leucine aminopeptidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoadamantane-2-carboxylic acid: This compound shares the adamantane structure and is used as a precursor in the synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid.
Amantadine: A well-known antiviral and anti-Parkinsonian drug that also features an adamantane structure.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its combination of the adamantane structure with a peptide-like backbone. This combination imparts both rigidity and flexibility, allowing the compound to interact with a wide range of biological targets. Additionally, its potential therapeutic applications and stability make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
56643-59-5 |
|---|---|
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[(2-aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H28N2O3/c1-9(2)3-14(15(20)21)19-16(22)17(18)12-5-10-4-11(7-12)8-13(17)6-10/h9-14H,3-8,18H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
AOYWFKWKRKAIIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1(C2CC3CC(C2)CC1C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



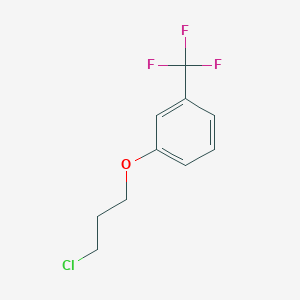
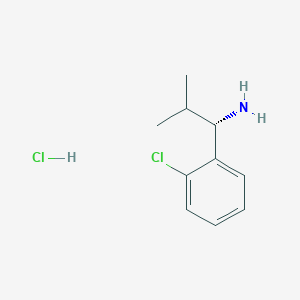
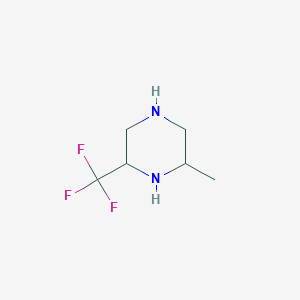
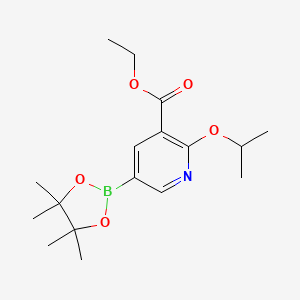
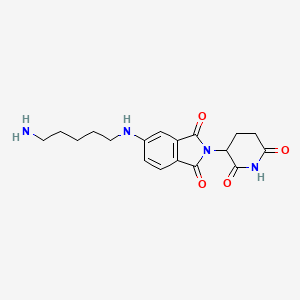
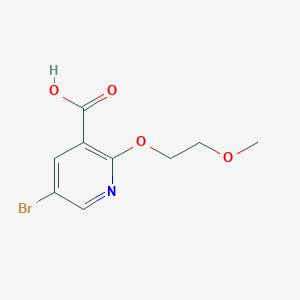
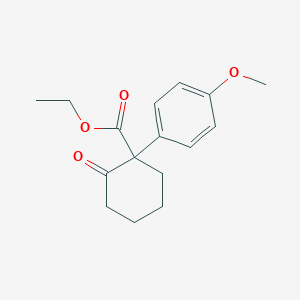
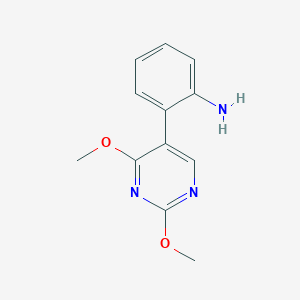
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
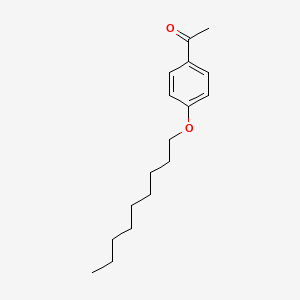
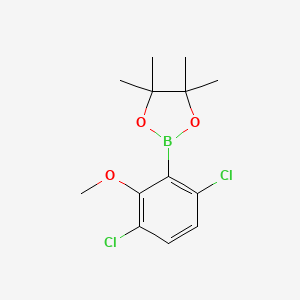
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)
